molecular formula C10H11F3O B15249817 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol

1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol

Cat. No.: B15249817
M. Wt: 204.19 g/mol
InChI Key: IPLFOPRMJPUBMC-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C10H11F3O It is a secondary alcohol characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor under hydrogen gas at elevated pressures and temperatures . This approach offers scalability and efficiency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous THF or diethyl ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The compound may also participate in hydrogen bonding and van der Waals interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Trifluoromethylphenyl)ethanol: Similar structure but lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)ethanol: Similar structure but lacks the trifluoromethyl group.

    1-(3-Trifluoromethylphenyl)ethanol: Similar structure but the trifluoromethyl group is positioned differently on the phenyl ring.

Uniqueness

1-(4-Methyl-3-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both the methyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-[4-methyl-3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H11F3O/c1-6-3-4-8(7(2)14)5-9(6)10(11,12)13/h3-5,7,14H,1-2H3

InChI Key

IPLFOPRMJPUBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C(F)(F)F

Origin of Product

United States

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